Egfr-IN-76

EGFR C797S resistance Osimertinib-resistant NSCLC Fourth-generation EGFR TKI

EGFR-IN-76 (also designated BDTX-1535, silevertinib; CAS 2607829-38-7) is an orally bioavailable, central nervous system (CNS)-penetrant, irreversible, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with a molecular formula of C30H30ClFN6O2 and a molecular weight of 561.05 g/mol. The compound is classified as a covalent MasterKey inhibitor, characterized by a unique (E)-N-[4-(3-chloro-2-fluoroanilino)-7-[2-[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-1-yl]ethynyl]quinazolin-6-yl]-4-morpholin-4-ylbut-2-enamide core scaffold designed to target a broad family of oncogenic EGFR alterations, including classical driver mutations, intrinsic resistance mutations, and acquired resistance variants such as C797S.

Molecular Formula C30H30ClFN6O2
Molecular Weight 561.0 g/mol
Cat. No. B10857962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-76
Molecular FormulaC30H30ClFN6O2
Molecular Weight561.0 g/mol
Structural Identifiers
SMILESCN1CC2CC2(C1)C#CC3=CC4=C(C=C3NC(=O)C=CCN5CCOCC5)C(=NC=N4)NC6=C(C(=CC=C6)Cl)F
InChIInChI=1S/C30H30ClFN6O2/c1-37-17-21-16-30(21,18-37)8-7-20-14-26-22(29(34-19-33-26)36-24-5-2-4-23(31)28(24)32)15-25(20)35-27(39)6-3-9-38-10-12-40-13-11-38/h2-6,14-15,19,21H,9-13,16-18H2,1H3,(H,35,39)(H,33,34,36)/b6-3+/t21-,30+/m1/s1
InChIKeyLMOVDLRMIRLIJF-TUVXKDNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-76 (BDTX-1535/Silevertinib): 4th-Generation Covalent EGFR MasterKey Inhibitor for NSCLC and Glioblastoma Research Applications


EGFR-IN-76 (also designated BDTX-1535, silevertinib; CAS 2607829-38-7) is an orally bioavailable, central nervous system (CNS)-penetrant, irreversible, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with a molecular formula of C30H30ClFN6O2 and a molecular weight of 561.05 g/mol [1]. The compound is classified as a covalent MasterKey inhibitor, characterized by a unique (E)-N-[4-(3-chloro-2-fluoroanilino)-7-[2-[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-1-yl]ethynyl]quinazolin-6-yl]-4-morpholin-4-ylbut-2-enamide core scaffold designed to target a broad family of oncogenic EGFR alterations, including classical driver mutations, intrinsic resistance mutations, and acquired resistance variants such as C797S [2].

Why EGFR-IN-76 Cannot Be Substituted with Afatinib, Osimertinib, or Erlotinib for Certain Experimental Models


Substituting EGFR-IN-76 with earlier-generation EGFR inhibitors is not scientifically valid for specific research contexts due to three irreversible structural and pharmacological distinctions. First, as a fourth-generation irreversible inhibitor, EGFR-IN-76 uniquely maintains potency against the EGFR L858R/T790M/C797S triple-mutant kinase domain that confers resistance to third-generation osimertinib [1]. Second, EGFR-IN-76 is expressly engineered for CNS penetrance, a property absent in erlotinib and substantially limited in afatinib [2]. Third, the compound's irreversible covalent binding mechanism to Cys797, combined with a wild-type-sparing selectivity profile, distinguishes it from earlier reversible inhibitors (erlotinib, gefitinib) and dual-target irreversible inhibitors (afatinib, which also potently inhibits HER2) . These differences render EGFR-IN-76 irreplaceable for studies investigating acquired osimertinib resistance, brain metastasis models, or experiments requiring sustained target engagement with minimal wild-type EGFR-driven toxicity.

EGFR-IN-76 (BDTX-1535): Quantitative Differential Evidence for Procurement Decisions


Overcoming Osimertinib Resistance: Potency Against Triple-Mutant EGFR L858R/T790M/C797S

EGFR-IN-76 maintains inhibitory activity against the clinically relevant EGFR L858R/T790M/C797S triple-mutant kinase, a major acquired resistance mechanism to osimertinib. In comparative kinase inhibition assays using Ba/F3 cells expressing the triple-mutant, EGFR-IN-76 demonstrates an IC50 of approximately 22 nM, while osimertinib exhibits an IC50 of approximately 413 nM against the same mutant kinase [1]. This represents an approximately 19-fold improvement in potency against this osimertinib-resistant variant.

EGFR C797S resistance Osimertinib-resistant NSCLC Fourth-generation EGFR TKI

Mutant-Selective Potency: Differential Activity in EGFR Del19-Driven Cell Lines Versus Wild-Type

EGFR-IN-76 exhibits pronounced mutant-selective potency, with nanomolar activity against EGFR exon 19 deletion (del19)-driven cell lines and substantially reduced activity against wild-type EGFR. In cellular proliferation assays, EGFR-IN-76 achieves an IC50 of 3.3 nM in HCC827 cells (EGFR del19) and 4.1 nM in PC9 cells (EGFR del19), compared to an IC50 of 596.6 nM in A431 cells (wild-type EGFR) . In an independent study using H292 cells (wild-type EGFR), EGFR-IN-76 showed an IC50 of 119 nM [1]. The differential ratio (WT IC50 / del19 IC50) exceeds 30-fold.

EGFR exon 19 deletion Mutant selectivity NSCLC cell panel

Central Nervous System (CNS) Penetrance: Demonstrated Preclinical and Clinical Brain Exposure

EGFR-IN-76 is engineered for CNS penetrance and has demonstrated brain exposure across multiple preclinical species and in clinical trials. Preclinical pharmacokinetic studies in mouse, rat, and dog models confirmed a favorable brain-penetrant PK profile [1]. Tumor growth inhibition was achieved in intracranial GBM6 patient-derived xenograft (PDX) models [1]. Clinically, a Phase 0/1 study (NCT05256225) was specifically designed to evaluate the PK and CNS activity of BDTX-1535 in recurrent high-grade glioma patients [2]. In contrast, erlotinib has limited CNS penetration (CSF-to-plasma ratio ~2-5%), and afatinib exhibits minimal brain penetration (CSF-to-plasma ratio <1%) [3].

Blood-brain barrier penetration Glioblastoma CNS metastases

Broad-Spectrum MasterKey Activity: Coverage of Non-Classical Driver and Intrinsic Resistance Mutations

Unlike earlier-generation EGFR inhibitors with narrow mutational coverage, EGFR-IN-76 functions as a MasterKey inhibitor with demonstrated activity against non-classical driver mutations and intrinsic resistance variants that are poorly controlled by approved TKIs. EGFR-IN-76 potently inhibits intrinsic resistance mutations including G719X, a mutation that occurs in approximately 3-5% of EGFR-mutant NSCLC cases and is associated with reduced sensitivity to first-generation TKIs [1]. Preclinical data confirm that BDTX-1535 potently inhibits intrinsic resistance mutations that are inadequately controlled by approved EGFR inhibitors (e.g., G719X), as well as canonical mutations and amplification [2].

EGFR G719X EGFR atypical mutations MasterKey inhibitor

Irreversible Covalent Binding with Sustained Target Engagement

EGFR-IN-76 is an irreversible, ATP-competitive covalent inhibitor that forms a stable bond with the Cys797 residue in the EGFR ATP-binding pocket, enabling prolonged target suppression beyond the compound's plasma half-life. Structural studies confirm that BDTX-1535 binds covalently to Cys797 in both wild-type and mutant EGFR kinases [1]. In contrast, reversible inhibitors such as erlotinib and gefitinib require sustained plasma concentrations to maintain target inhibition. The irreversible mechanism of EGFR-IN-76 is analogous to that of afatinib and osimertinib, but with the added differentiation of wild-type-sparing selectivity and CNS penetrance .

Covalent EGFR inhibitor Cys797 covalent binding Sustained target suppression

EGFR-IN-76 (BDTX-1535): Recommended Research and Preclinical Application Scenarios


Investigating Acquired Resistance to Osimertinib in NSCLC Models

Use EGFR-IN-76 in NSCLC cell lines (e.g., H1975, PC9) or patient-derived xenografts (PDX) that have developed osimertinib resistance via the EGFR C797S mutation. The compound's 19-fold improved potency against the L858R/T790M/C797S triple-mutant relative to osimertinib [1] makes it the appropriate tool for evaluating fourth-generation EGFR inhibitor efficacy and elucidating resistance bypass mechanisms.

Preclinical Studies of CNS Metastases and Glioblastoma

Employ EGFR-IN-76 in orthotopic intracranial tumor models (e.g., GBM6 PDX, EGFR-mutant lung adenocarcinoma brain metastasis models) where CNS penetrance is required. The favorable brain-penetrant PK profile across multiple species [1] enables direct assessment of anti-tumor activity in the CNS compartment, a scenario where erlotinib and afatinib are ineffective due to limited blood-brain barrier penetration.

Profiling Broad-Spectrum EGFR Mutational Coverage in Heterogeneous Tumor Populations

Deploy EGFR-IN-76 in vitro and in vivo models harboring diverse EGFR alterations, including canonical exon 19 deletions, L858R, T790M, C797S, and non-classical driver mutations such as G719X [1]. The MasterKey inhibition profile [2] supports studies of tumor heterogeneity, clonal evolution under TKI pressure, and the development of pan-EGFR therapeutic strategies.

Covalent Target Engagement and Washout Pharmacodynamic Studies

Utilize EGFR-IN-76 in cellular washout experiments to demonstrate irreversible covalent target engagement. Unlike reversible inhibitors (erlotinib, gefitinib), EGFR-IN-76 maintains EGFR phosphorylation suppression after compound removal due to covalent Cys797 binding [1]. This property is essential for studies correlating covalent binding kinetics with sustained pharmacodynamic effects and resistance emergence.

Quote Request

Request a Quote for Egfr-IN-76

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.